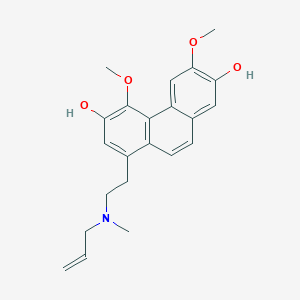
N-Allylsecoboldine
Cat. No. B1247934
M. Wt: 367.4 g/mol
InChI Key: YNBWUYOUFROCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05594033
Procedure details


1 g of boldine was dissolved in 30 ml of N,N-dimethylformamide(DMF), the mixture was reacted with 1.2 ml of allyl bromide at 100°-110° C. for 2 hours. The residue obtained after evaporation under reduced pressure was purified to give the pure compound (1) N-allylsecoboldine.

[Compound]
Name
N,N-dimethylformamide(DMF)
Quantity
30 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C@H:11]2[CH2:12][C:13]3[C:14](=[CH:15][C:16]([O:20][CH3:21])=[C:17]([OH:19])[CH:18]=3)[C:9]3[C:10]2=[C:5]([CH:6]=[C:7]([OH:24])[C:8]=3[O:22][CH3:23])[CH2:4][CH2:3]1.[CH2:25](Br)[CH:26]=[CH2:27]>>[CH3:1][N:2]([CH2:27][CH:26]=[CH2:25])[CH2:3][CH2:4][C:5]1[C:10]2[CH:11]=[CH:12][C:13]3[C:14]([C:9]=2[C:8]([O:22][CH3:23])=[C:7]([OH:24])[CH:6]=1)=[CH:15][C:16]([O:20][CH3:21])=[C:17]([OH:19])[CH:18]=3
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCC=2C=C(C(=C3C2[C@@H]1CC=4C3=CC(=C(C4)O)OC)OC)O
|
[Compound]
|
Name
|
N,N-dimethylformamide(DMF)
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)O)OC)O)CC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
